molecular formula C44H56N8O7 B013172 Seglitide CAS No. 81377-02-8

Seglitide

Cat. No. B013172
CAS RN: 81377-02-8
M. Wt: 809 g/mol
InChI Key: NPJIOCBFOAHEDO-AVWFULIKSA-N
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Description

Seglitide is a peptide agonist for sst2 and sst5 somatostatin receptors . It has a molecular weight of 808.98 . The IC50/Kd values (nM) at cloned human somatostatin receptors are: > 1000 (sst1), 0.2 - 1.5 (sst2), 27 - 36 (sst3), > 127 (sst4), and 0.06 - 23 (sst5) .


Molecular Structure Analysis

The molecular structure of Seglitide is complex, with a formula of C44H56N8O7 . The SMILES (Simplified Molecular Input Line Entry Specification) provides a unique representation of the 2D structure .


Physical And Chemical Properties Analysis

Seglitide appears as a white lyophilized solid . It is soluble to 1 mg/ml in H2O . It should be stored in a desiccated state at -20°C .

Scientific Research Applications

  • Somatostatin Receptor Antagonist : Seglitide acts as a competitive antagonist at somatostatin receptors in guinea-pig isolated right atria, suggesting its potential use in cardiovascular research (Dimech, Feniuk, & Humphrey, 1993).

  • Neurotransmission Inhibition : In the mouse isolated vas deferens, somatostatin and seglitide inhibit neurogenically mediated contractile responses. This suggests the somatostatin receptor involved is of the SRIF1 type, offering insights into the neuromodulatory roles of these compounds (Feniuk & Humphrey, 1994).

  • Effect on Dopamine Levels : MK-678, a somatostatin receptor agonist similar to Seglitide, has been shown to increase dopamine levels in the nucleus accumbens when administered in the ventral subiculum. This finding is relevant for understanding the neurochemical pathways in psychiatric conditions (Mitchell, Sharrott, Cooper, & Greenslade, 2000).

properties

IUPAC Name

(3S,6S,9S,12R,15S,18S)-9-(4-aminobutyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-12-(1H-indol-3-ylmethyl)-1,18-dimethyl-6-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56N8O7/c1-26(2)38-43(58)50-37(23-28-12-6-5-7-13-28)44(59)52(4)27(3)39(54)48-35(22-29-17-19-31(53)20-18-29)41(56)49-36(24-30-25-46-33-15-9-8-14-32(30)33)42(57)47-34(40(55)51-38)16-10-11-21-45/h5-9,12-15,17-20,25-27,34-38,46,53H,10-11,16,21-24,45H2,1-4H3,(H,47,57)(H,48,54)(H,49,56)(H,50,58)(H,51,55)/t27-,34-,35-,36+,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJIOCBFOAHEDO-AVWFULIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1C)CC2=CC=CC=C2)C(C)C)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99248-33-6 (monoacetate)
Record name Seglitide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

809.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Seglitide

CAS RN

81377-02-8
Record name Seglitide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081377028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEGLITIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P57R7IR6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
360
Citations
J Dimech, W Feniuk… - British journal of …, 1993 - Wiley Online Library
… Our findings suggest that seglitide is a low … seglitide has previously been shown to be a potent somatostatin receptor agonist, we describe here results which demonstrate that seglitide …
W Feniuk, PPA Humphrey - European journal of pharmacology, 1994 - Elsevier
… the selective SRIF receptor agonist, seglitide, were studied in mouse … Somatostatin and seglitide caused a concentration-… The high potency of seglitide suggests that the SRIF receptor …
SN Mitchell, A Sharrott, J Cooper… - European journal of …, 2000 - Elsevier
… In anaesthetised rats, administration of seglitide (MK-678), a somatostatin analogue with selectivity for the SRIF-1 receptor (comprising somatostatin sst2, sst3 and sst5 subtypes) …
P Hastie, A Caraty, D Lomet, N Evans, J Robinson - 2010 - eprints.gla.ac.uk
A high proportion of steroid-sensitive somatostatin neurones originating in the VMN terminate in close apposition to GnRH neurones, of which a high proportion co-expresses …
Number of citations: 2 eprints.gla.ac.uk
J Perez, A Vezzani, G Civenni, P Tutka, M Rizzi… - Neuroscience, 1995 - Elsevier
… In control rats, the selective somatostatin-2 receptor ligands, [ 125 I]seglitide and [ 125 I]Tyr 3 … [ 125 I]seglitide and [ 125 I]Tyr 3 octreotide binding was not affected by kainate in any …
S Boehm, H Betz - Journal of Neuroscience, 1997 - Soc Neuroscience
… Somatostatin and the analogous peptides seglitide and octreotide reduced glutamatergic, but … Somatostatin, seglitide, and octreotide also reduced the frequency of miniature excitatory …
Number of citations: 181 0-www-jneurosci-org.brum.beds.ac.uk
V Silke Thoss, C Piwko, D Hoyer - Naunyn-Schmiedeberg's archives of …, 1996 - Springer
… of [125I]CGP 23996 (in Mg2+-buffer) with seglitide in the molecular layer of the cerebellum, … the CA3 field of hippocampus was not affected by seglitide up to 10 gM, suggesting only SStl …
D Hoyer, GI Bell, M Berelowitz, J Epelbaum… - Trends in …, 1995 - cell.com
… or seglitide and the other with very low affinity for these analoguesr~l. However, this … Thus, sst, and sst, receptors show extremely low affinity for octreotide and seglitide, and yet these …
Number of citations: 681 www.cell.com
J Ng, N Bandeira, WT Liu, M Ghassemian… - Nature …, 2009 - nature.com
… seglitide (cyclic). (c) Superposition of the theoretical linear fragments from b. (d) Experimental spectrum of seglitide (… (f) Three identical theoretical spectra of seglitide annotated as A +14 …
Number of citations: 99 0-www-nature-com.brum.beds.ac.uk
ES McKeen, W Feniuk… - British journal of …, 1994 - Wiley Online Library
… 5 The contractile actions of BIM23027 and seglitide were subject to pronounced desensitization. … Seglitide and octreotide exhibited similar potency and maximal activity relative to SRIF, …

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